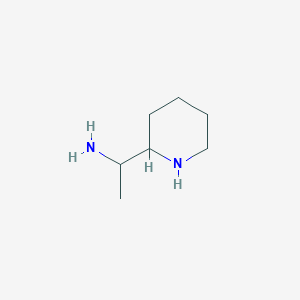

(1-Piperidin-2-ylethyl)amine

Description

BenchChem offers high-quality (1-Piperidin-2-ylethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Piperidin-2-ylethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6(8)7-4-2-3-5-9-7/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZRHQMTFCUHPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-Piperidin-2-ylethyl)amine CAS number 27578-60-5 details

An In-Depth Technical Guide to 1-(2-Aminoethyl)piperidine (CAS 27578-60-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Establishing Chemical Identity

This guide provides a comprehensive technical overview of the chemical compound associated with CAS number 27578-60-5 . It is critical to note that while the topic request specified "(1-Piperidin-2-ylethyl)amine," all authoritative chemical databases and literature definitively link this CAS number to the structural isomer 1-(2-Aminoethyl)piperidine . In this compound, the aminoethyl group is attached to the nitrogen atom (position 1) of the piperidine ring, not the carbon at position 2. To ensure scientific accuracy and utility, this document will focus exclusively on the properties, synthesis, and applications of 1-(2-Aminoethyl)piperidine.

Executive Summary

1-(2-Aminoethyl)piperidine is a versatile diamine that serves as a crucial building block and intermediate in a wide array of chemical syntheses. Characterized by a piperidine ring N-substituted with an aminoethyl moiety, its structure offers two key points of reactivity: a secondary amine within the ring and a primary amine at the terminus of the ethyl chain. This unique structural feature makes it an invaluable scaffold in medicinal chemistry and a functional component in material science. Its applications range from the synthesis of targeted therapeutics for neurological disorders and cancer to the development of specialized polymers and coordination complexes.[1][2] This guide synthesizes current knowledge to provide researchers with the foundational data, experimental insights, and safety protocols necessary for its effective application.

Physicochemical Properties and Identification

A clear understanding of a compound's physical and chemical properties is the bedrock of its successful application in research and development. The data for 1-(2-Aminoethyl)piperidine is summarized below.

| Property | Value | Source(s) |

| CAS Number | 27578-60-5 | [1][3][4][5][6] |

| IUPAC Name | 2-(Piperidin-1-yl)ethan-1-amine | [5][6] |

| Synonyms | N-(2-Aminoethyl)piperidine, 2-Piperidinoethylamine, 1-Piperidineethanamine | [3][4][5] |

| Molecular Formula | C₇H₁₆N₂ | [1][3][5][6] |

| Molecular Weight | 128.22 g/mol | [1][3][5] |

| Appearance | Clear, colorless to light yellow liquid | [1][6] |

| Boiling Point | 184 - 186 °C | [1][4][7] |

| Density | 0.899 - 0.91 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.47 - 1.4765 | [1][4][6] |

| Flash Point | 58 °C (136 °F) | [4][7] |

| Solubility | Partially miscible in water | [4] |

| pKa | pK1: 6.38; pK2: 9.89 (at 30°C) | [4] |

| SMILES | C1CCN(CC1)CCN | [5][6] |

| InChIKey | CJNRGSHEMCMUOE-UHFFFAOYSA-N | [4][5][6] |

Synthesis and Core Reactivity

General Synthetic Pathway

While multiple specific synthetic routes exist, a common and logical approach to synthesizing 1-(2-Aminoethyl)piperidine involves a two-step process starting from readily available precursors. The pathway typically includes the nucleophilic substitution of a haloacetonitrile with piperidine, followed by the reduction of the nitrile group to a primary amine.

A generalized workflow for this synthesis is outlined below.

Caption: Fig. 1: Common Synthetic Workflow

The choice of reducing agent in Step 2 is critical; strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as Tetrahydrofuran (THF) are effective for this transformation.[4] Post-reaction workup and purification, typically by distillation, are required to isolate the final product with high purity.

Key Reactivity Insights

The utility of 1-(2-Aminoethyl)piperidine stems from its dual amine functionality:

-

As a Nucleophile: The terminal primary amine is highly reactive and readily participates in reactions such as acylation, alkylation, and reductive amination to build more complex molecular scaffolds.

-

In Schiff Base Condensation: It undergoes condensation reactions with aldehydes and ketones, such as 3-methoxy salicylaldehyde, to form tridentate Schiff base ligands.[4] These ligands are valuable in coordination chemistry.

-

As a Bidentate Ligand: The two nitrogen atoms can coordinate with metal ions, enabling its use in the synthesis of coordination complexes, such as linkage isomers with nickel.[4][8] This property is fundamental to its application in material science and catalysis.

Applications in Drug Discovery and Material Science

1-(2-Aminoethyl)piperidine is not merely a chemical intermediate but a strategic scaffold that enables access to diverse and biologically active chemical spaces.

Caption: Fig. 2: Key Application Areas

Pharmaceutical & Medicinal Chemistry

-

Oncology: The piperidine scaffold is integral to the design of ligands for the sigma-1 (σ1) receptor, which is overexpressed in many cancer cell lines. A notable study detailed the synthesis of novel 4-(2-aminoethyl)piperidine derivatives that demonstrated potent antiproliferative effects in human lung and prostate cancer cells.[9][10][11] These compounds function by binding to the σ1 receptor, showcasing the potential of this scaffold in developing new anticancer agents.[9][10]

-

Neuroscience: The compound serves as a key intermediate in the synthesis of molecules targeting neurological disorders.[1][2] Its structure is often incorporated into potent and selective antagonists for receptors like the cannabinoid CB1 receptor and the serotonin 5-HT6 receptor, both of which are important targets in neuropharmacology.[4]

-

Infectious Disease & Toxin Inhibition: Research has demonstrated its use as a reactant in the synthesis of inhibitors for P. falciparum malaria, Ebola filovirus, and the light chain of botulinum neurotoxin serotype A, highlighting its broad utility against diverse biological threats.[4]

Material Science and Industrial Applications

-

Polymer Chemistry: It is used to formulate specialty polymers, where its incorporation can enhance critical properties like flexibility and strength.[2] It is also employed to modify the surfaces of copolymer beads, such as vinylbenzyl chloride/divinylbenzene gels, to introduce functional amine groups.[4]

-

Coordination Chemistry: Its ability to act as a bidentate ligand is exploited in the synthesis of metal complexes, which have applications in catalysis and materials science.[1]

Experimental Protocols and Safety

Hazard Identification and Safe Handling

1-(2-Aminoethyl)piperidine is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).[12]

-

GHS Hazard Classification:

-

Safe Handling Practices:

-

Work in a well-ventilated fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Use explosion-proof electrical and lighting equipment.[7]

-

Ground and bond containers during transfer to prevent static discharge.[7]

-

Wear appropriate PPE: chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.[7]

-

-

Storage:

| Precautionary & First Aid Measures |

| Prevention: Do not breathe fumes/vapors. Wash skin thoroughly after handling. Wear protective gloves/clothing/eye protection/face protection.[7] |

| In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7] |

| If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[7] |

| If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for several minutes.[7] |

| If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7] |

| If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get emergency medical help immediately.[7] |

Representative Experimental Workflow: Synthesis of a σ1 Receptor Ligand Precursor

This protocol is a generalized representation based on synthetic strategies reported in the literature for creating pharmacologically active molecules from the 1-(2-aminoethyl)piperidine scaffold.[9][10] It involves the N-alkylation of the terminal primary amine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(2-Aminoethyl)piperidine | CAS 27578-60-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. N-(2-Aminoethyl)piperidine | 27578-60-5 [chemicalbook.com]

- 5. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A18373.14 [thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. 1-2-Aminoethyl-piperidine - Chemfinder [chemfinder.co.uk]

- 9. d-nb.info [d-nb.info]

- 10. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Technical Safety Monograph: N-(2-Aminoethyl)piperidine (CAS 27578-60-5)

[1]

Executive Summary

N-(2-Aminoethyl)piperidine (also known as 1-(2-Aminoethyl)piperidine or 2-Piperidinoethylamine) is a potent aliphatic diamine widely used as a pharmacophore in the synthesis of antihistamines, antipsychotics, and as a ligand in coordination chemistry.[1]

While structurally simple, its hazard profile is deceptive. It combines the liquefactive corrosivity of strong bases with a flash point (58°C) that sits dangerously on the threshold of flammability, often leading to complacency in laboratory settings. This guide moves beyond the Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks and a self-validating protocol for safe handling.

Part 1: Chemical Profile & Physicochemical Properties[3]

Understanding the physical constants is the first line of defense. The low flash point relative to its boiling point indicates a liquid that does not evolve significant vapors at room temperature unless agitated or heated, at which point it becomes an immediate fire hazard.

| Property | Value | Operational Implication |

| CAS Number | 27578-60-5 | Verification ID to distinguish from Aminoethylpiperazine. |

| Molecular Formula | C₇H₁₆N₂ | Contains both secondary (piperidine ring) and primary amine groups. |

| Boiling Point | 186°C | High boiling point suggests low volatility at rest. |

| Flash Point | 58°C (136°F) | CRITICAL: Classified as Flammable Liquid (Category 3) . Vapor/air mixtures are explosive above this temp. |

| pH | >12 (Strong Base) | Causes immediate saponification of skin lipids. |

| Density | 0.899 g/mL | Floats on water; difficult to extinguish with water streams. |

| Reactivity | Hygroscopic / CO₂ Sensitive | Absorbs atmospheric CO₂ to form solid carbamates, clogging lines/valves. |

Part 2: Toxicology & Hazard Assessment

The Mechanism of Injury: Liquefactive Necrosis

Unlike acid burns, which form a protective eschar (scab) that limits penetration, N-(2-Aminoethyl)piperidine causes liquefactive necrosis . The high pH saponifies the fats in the cell membrane and denatures proteins, turning tissue into a gelatinous mass. This allows the chemical to penetrate deeper into the dermis and subcutaneous tissue, often causing damage far worse than the initial surface appearance suggests.

Sensitization (Haptenization)

As an aliphatic amine, this compound is a potent sensitizer. It can bind to skin proteins to form immunogenic complexes (haptens). Repeated exposure, even at sub-corrosive levels, can lead to Type IV hypersensitivity (allergic contact dermatitis) or respiratory sensitization (asthma-like symptoms).

Hazard Pathway Diagram

The following logic flow illustrates the physiological cascade following exposure.

Figure 1: Pathophysiological cascade of N-(2-Aminoethyl)piperidine exposure, highlighting the dual risks of immediate necrosis and long-term sensitization.

Part 3: Engineering Controls & PPE[2][5]

Glove Selection (The "Nitrile Trap")

WARNING: Standard disposable nitrile exam gloves are insufficient for prolonged contact with aliphatic amines. Small amine molecules can permeate thin nitrile (< 4 mil) in minutes without visible degradation.

-

Primary Recommendation: Silver Shield / 4H (Laminate) gloves . These provide >480 minutes of breakthrough time.

-

Secondary Recommendation (Splash Protection): Heavyweight Butyl Rubber (≥ 0.5 mm).

-

Technique: If manual dexterity is required and Silver Shield is too clumsy, wear Silver Shield as a liner under a disposable nitrile glove.

Ventilation & Containment[5][6]

-

Mandatory: All handling must occur inside a certified chemical fume hood.

-

Airflow: Face velocity should be 80–100 fpm.

-

Static Control: Because the flash point (58°C) is easily reachable in hot labs or during exothermic reactions, all glassware and transfer lines must be grounded.

Part 4: Safe Handling & Transfer Protocol

The following protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful.

The "Closed System" Transfer Method

To prevent carbamate formation (CO₂ absorption) and exposure, use positive pressure transfer (Cannula or Syringe) rather than pouring.

Step-by-Step Procedure

-

Preparation:

-

Secure the reagent bottle with a clamp.

-

Insert a septum into the bottle and the receiving flask.

-

Purge the receiving flask with Nitrogen/Argon for 5 minutes.

-

-

Pressure Equalization:

-

Insert a generic needle connected to an inert gas line (bubbler) into the reagent bottle (headspace only) to prevent vacuum lock.

-

-

Transfer:

-

Use a glass syringe with a Luer-lock long needle.

-

Validation: Verify no bubbles are in the syringe barrel (bubbles = inaccurate dosing + aerosol risk).

-

-

Quenching the Tip:

-

Before removing the needle from the receiving flask, draw a small amount of inert gas into the syringe tip.

-

Immediately wipe the needle tip with a wipe soaked in dilute acetic acid (vinegar) upon removal to neutralize residual amine.

-

Transfer Decision Logic

Figure 2: Decision matrix for selecting the safest transfer method based on volume and temperature conditions.

Part 5: Storage & Stability

-

Atmosphere: Store under Nitrogen or Argon. Exposure to air causes the formation of white crusty solids (carbamates) around the cap, which can compromise the seal and seize the cap.

-

Temperature: Store in a cool, flammable-liquids cabinet. Refrigeration is acceptable but ensures the container is brought to room temperature before opening to prevent water condensation (hygroscopicity).

-

Incompatibilities:

-

Strong Oxidizers: Fire/Explosion risk.

-

Acids/Acid Chlorides: Violent exothermic reaction.

-

Halogenated Hydrocarbons: Can react violently.

-

Part 6: Emergency Response & Waste Management

Spill Response

-

Evacuate: If spill > 100mL and outside a hood, evacuate the lab.

-

PPE: Don Silver Shield gloves and a respirator (ABEK filter) if entering the zone.

-

Neutralization: Do NOT use paper towels immediately (fire risk).

-

Cover spill with a dry absorbent (Vermiculite/Sand).

-

Alternative: Use a commercial amphoteric spill kit.

-

Once absorbed, treat the solid waste with dilute acetic acid or citric acid to neutralize the pH before disposal.

-

Waste Disposal[5][7]

-

Never pour amines down the drain.

-

Collect in a dedicated "Basic Organic Waste" container.

-

Self-Validation: Check the pH of the waste container. If < 10, ensure no acid waste was accidentally added (risk of heat generation).

Figure 3: Workflow for managing N-(2-Aminoethyl)piperidine spills, prioritizing vapor containment and neutralization.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 33944, 2-Piperidin-1-ylethanamine. PubChem.[2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Substance Information: 1-(2-aminoethyl)piperidine.[2][3][4] ECHA.[5] Retrieved from [Link]

- Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.

Technical Guide: Physical Properties & Characterization of (1-Piperidin-2-ylethyl)amine

[1]

Executive Summary

(1-Piperidin-2-ylethyl)amine (CAS: 57415-62-0), also known as 1-(Piperidin-2-yl)ethanamine , is a chiral diamine intermediate critical in the synthesis of pharmaceutical agents targeting the central nervous system.[1] Unlike its linear isomer 2-(2-aminoethyl)piperidine, this compound features a chiral center on the ethyl side chain (

This guide provides a definitive reference for the physicochemical properties, synthesis pathways, and handling protocols for (1-Piperidin-2-ylethyl)amine, synthesizing experimental data with predictive modeling where specific empirical values are limited.[1]

Chemical Identity & Structural Analysis[1][2]

The nomenclature for piperidine-ethylamines can be ambiguous. It is critical to distinguish the target compound from its regiochemical isomers.[1]

| Feature | Target Compound | Common Isomer A | Common Isomer B |

| Systematic Name | 1-(Piperidin-2-yl)ethanamine | 2-(Piperidin-2-yl)ethanamine | 2-(Piperidin-1-yl)ethanamine |

| Common Name | (1-Piperidin-2-ylethyl)amine | 2-(2-Aminoethyl)piperidine | 1-(2-Aminoethyl)piperidine |

| CAS Number | 57415-62-0 | 15932-66-8 | 27578-60-5 |

| Structure | Linear ethyl side chain | N-substituted piperidine | |

| Formula | |||

| Chiral Centers | 2 (Piperidine C2, Ethyl C1) | 1 (Piperidine C2) | 0 |

Stereochemical Configuration

The molecule possesses two stereogenic centers, leading to four possible stereoisomers (two diastereomeric pairs):

Thermodynamic & Physical Properties[1][6][9]

The following data consolidates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the free base form.

Table 1: Physicochemical Constants[1]

| Property | Value | Condition / Method |

| Molecular Weight | 128.22 g/mol | Calculated |

| Physical State | Liquid | @ 25°C, 1 atm |

| Boiling Point | 182°C - 188°C | Predicted (760 mmHg) |

| Density | 0.91 ± 0.05 g/cm³ | Predicted @ 20°C |

| Refractive Index ( | 1.475 - 1.480 | Predicted |

| Vapor Pressure | 0.6 ± 0.2 mmHg | @ 25°C (Predicted) |

| Flash Point | 65°C - 70°C | Closed Cup (Estimated) |

| pKa (Primary Amine) | 9.8 ± 0.2 | Aqueous titration (Est.)[1][2][3] |

| pKa (Piperidine NH) | 10.9 ± 0.2 | Aqueous titration (Est.)[1] |

| LogP (Octanol/Water) | 0.35 | Predicted (Consensus) |

| Polar Surface Area | 38.05 Ų | Topological |

Solubility Profile

Synthesis & Manufacturing Methodologies

The synthesis of (1-Piperidin-2-ylethyl)amine requires controlling the stereochemistry at the exocyclic carbon.[1] A robust route involves the reductive amination of 2-acetylpyridine or 2-acetylpiperidine.[1]

Protocol: Catalytic Hydrogenation from 2-Acetylpyridine

This method generates the piperidine ring and the primary amine in a single or stepwise reduction, often yielding a mixture of diastereomers.[1]

Reagents:

-

Precursor: 2-Acetylpyridine (CAS: 1122-62-9)[1]

-

Amine Source: Hydroxylamine hydrochloride (

)[1] -

Catalyst:

(Adams' catalyst) or -

Solvent: Acetic Acid / Ethanol[1]

Step-by-Step Workflow:

-

Oxime Formation:

-

Dissolve 2-acetylpyridine (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reflux for 2-4 hours until conversion to 1-(pyridin-2-yl)ethanone oxime is complete (monitor by TLC).

-

Concentrate and extract to isolate the oxime solid.[1]

-

-

Hydrogenation (Reduction):

-

Work-up & Purification:

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis and potential resolution steps.

Figure 1: Synthetic pathway from 2-acetylpyridine to (1-Piperidin-2-ylethyl)amine via oxime reduction.

Handling, Stability & Safety

As a secondary/primary diamine, this compound exhibits significant basicity and nucleophilicity.[1]

Hazard Classification (GHS)[1][2]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

Storage Protocols

-

Atmosphere: Store under Argon or Nitrogen.[1] The compound absorbs

from air to form solid carbamates (white crust formation).[1] -

Temperature: Refrigerate (2-8°C) for long-term storage to prevent oxidation or discoloration.

-

Container: Glass or Teflon. Avoid aluminum or copper fittings due to amine corrosion.[1]

Emergency Response[1]

References

-

PubChem Compound Summary. (2025). 1-(2-Aminoethyl)piperidine (Isomer Comparison). National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1] (Reference for Pyridine/Oxime reduction protocols).

Sources

- 1. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Aminoethyl)piperidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Technical Guide: Solubility Profile & Handling of (1-Piperidin-2-ylethyl)amine

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, physicochemical properties, and handling protocols for (1-Piperidin-2-ylethyl)amine , formally identified as 2-(Piperidin-2-yl)ethanamine (CAS 15932-66-8).

Critical Disambiguation: The nomenclature "(1-Piperidin-2-ylethyl)amine" refers to the structural isomer where the ethylamine chain is attached to the C2 carbon of the piperidine ring. This must be distinguished from the more common N-substituted isomer, N-(2-Aminoethyl)piperidine (CAS 27578-60-5). While both are diamines, the C2-substituted isomer possesses a secondary amine within the ring (acting as a hydrogen bond donor), significantly influencing its solubility and reactivity profile compared to its tertiary amine counterpart.

This guide is designed for researchers requiring precise solvent selection for synthesis, purification (extraction/crystallization), and formulation.

Part 1: Physicochemical Identity & Solubility Landscape

Chemical Structure & Properties

The solubility behavior of (1-Piperidin-2-ylethyl)amine is governed by its amphiphilic diamine structure : a lipophilic piperidine ring coupled with a polar primary amine tail.[1]

| Property | Data | Relevance to Solubility |

| IUPAC Name | 2-(Piperidin-2-yl)ethanamine | Defines C2-attachment; secondary ring amine. |

| CAS Number | 15932-66-8 | Unique identifier for the C2-isomer. |

| Molecular Weight | 128.22 g/mol | Low MW facilitates solubility in small-molecule solvents. |

| pKa (Predicted) | ~11.0 (Ring), ~10.2 (Tail) | Strong base; exists as a cation at neutral pH. |

| LogP (Predicted) | ~0.4 - 0.8 | Moderate lipophilicity; implies solubility in both polar and semi-polar solvents. |

| H-Bond Donors | 3 (1 from Ring NH, 2 from Tail NH₂) | High affinity for polar protic solvents (Water, Alcohols). |

| Physical State | Liquid (at RT) | Miscibility is the primary solubility parameter.[1] |

Solubility Compatibility Matrix

The following table categorizes solvent compatibility based on polarity and dielectric constants.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Excellent (Miscible) | Strong H-bonding network formation. The compound acts as both donor and acceptor. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High solvation energy for amines; preferred for extraction from basic aqueous phases. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Good to Excellent | Soluble due to dipole-dipole interactions. Useful for nucleophilic substitution reactions.[2] |

| Ethers | Diethyl Ether, MTBE | Moderate | Soluble, but phase separation may occur at low temperatures or high concentrations. |

| Hydrocarbons | Hexane, Heptane, Toluene | Low to Moderate | The polar ethylamine tail reduces solubility in strict non-polar aliphatic solvents (Hexane). Toluene (aromatic) offers better solubility due to pi-interactions. |

Application Note: While miscible with water, (1-Piperidin-2-ylethyl)amine is a strong base. In aqueous solutions at pH < 11, it will protonate, effectively locking it into the aqueous phase. To transfer it to an organic solvent (e.g., DCM), the pH must be adjusted to >12.

Part 2: Experimental Protocols & Workflows

Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the operational goal (Reaction, Extraction, or Analysis).

Caption: Decision matrix for solvent selection based on process requirements. Note the critical pH adjustment step for extraction.

Protocol: Quantitative Solubility Determination

If precise solubility data (g/L) is required for a specific non-standard solvent, use this Gravimetric Saturation Protocol .

Reagents: (1-Piperidin-2-ylethyl)amine (Pure), Target Solvent (Anhydrous).

-

Preparation: Place 5 mL of the target solvent in a scintillating vial with a magnetic stir bar. Maintain temperature at 25°C ± 1°C.

-

Saturation: Add the amine dropwise while stirring.

-

Visual Check: Continue adding until a second phase forms (turbidity or oil droplets) that does not dissolve after 10 minutes of vigorous stirring.

-

Note: Since the amine is a liquid, "solubility" effectively refers to the miscibility limit. If no phase separation occurs after adding an equal volume (1:1 ratio), report as "Miscible".

-

-

Sampling: If a saturation point is reached (phase separation), allow layers to settle for 1 hour.

-

Quantification: Carefully remove an aliquot of the solvent-rich phase.

-

Evaporate the solvent under vacuum (if solvent BP < amine BP). Caution: The amine has a relatively low BP (~180-200°C), so evaporation must be controlled.

-

Alternative (Preferred): Use GC-FID or HPLC to quantify the concentration of amine in the saturated solvent phase against a calibration curve.

-

Purification via pH-Swing Extraction

This is the most reliable method to purify (1-Piperidin-2-ylethyl)amine from non-basic impurities.

-

Dissolution: Dissolve the crude mixture in 1 M HCl (aqueous). The amine forms a water-soluble dihydrochloride salt.

-

Wash: Wash the acidic aqueous layer with Diethyl Ether or Hexane .

-

Result: Non-basic organic impurities partition into the organic layer. Discard the organic layer.

-

-

Basification: Cool the aqueous layer to 0°C. Slowly add 10 M NaOH or pellets until pH > 12.

-

Observation: The solution will become cloudy or an oil layer will separate as the free base is regenerated.

-

-

Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) (3 x volumes).

-

Why DCM? DCM is denser than water and has excellent solubility for the free amine.

-

-

Drying: Dry the combined DCM extracts over anhydrous Na₂SO₄ or K₂CO₃ .

-

Isolation: Filter and concentrate under reduced pressure to yield the purified amine.

Part 3: Safety & Handling

Hazard Classification:

-

Corrosive (Skin/Eye): Causes severe skin burns and eye damage (Category 1B).[3]

-

Sensitizer: Potential skin sensitizer.

Solvent-Specific Hazards:

-

Reaction with Halogenated Solvents: While soluble in DCM, prolonged storage of primary amines in halogenated solvents can lead to slow alkylation (quaternization) or formation of HCl, which precipitates the salt. Use fresh solutions.

-

Carbon Dioxide Sensitivity: Like all primary amines, this compound avidly absorbs atmospheric CO₂ to form carbamates (white solid crust).

-

Prevention: Store under inert atmosphere (Nitrogen/Argon).[4] Solutions in non-polar solvents (Toluene) are less prone to crusting than neat liquid.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10728788, 1-(2-Phenylethyl)piperidin-4-amine (Structural Analog Reference). Retrieved February 9, 2026 from [Link]

Sources

Technical Guide: Spectroscopic Characterization of (1-Piperidin-2-ylethyl)amine

The following technical guide details the spectroscopic characterization of (1-Piperidin-2-ylethyl)amine (CAS 57415-62-0), focusing on the critical distinction between this branched isomer and its common linear analog, 2-(2-aminoethyl)piperidine .

Executive Summary & Structural Definition

Compound: (1-Piperidin-2-ylethyl)amine

CAS Registry Number: 57415-62-0

Molecular Formula: C

The Isomer Challenge

In research and procurement, this compound is frequently confused with its linear isomer, 2-(2-aminoethyl)piperidine (CAS 27578-60-5 / 15932-66-8). The distinction is non-trivial but spectroscopically definitive.

-

Target (Branched): Amine attached to the C1 of the ethyl side chain (chiral center at the side chain).

-

Isomer (Linear): Amine attached to the terminal C2 of the ethyl side chain.

This guide provides the diagnostic data required to validate the specific isomer using NMR, IR, and MS.

Mass Spectrometry (MS): The Primary Discriminator

Mass spectrometry offers the most rapid and definitive method for distinguishing the branched isomer from the linear analog based on fragmentation patterns (Alpha-Cleavage Rule).

Fragmentation Mechanism

Primary amines undergo dominant

-

Branched Isomer (Target):

-

Structure: Piperidine ring attached to

. -

Mechanism: Cleavage occurs at the bond between the methine carbon and the piperidine ring.

-

Diagnostic Fragment: The formation of the ethylideniminium ion

yields a dominant peak at m/z 44 .

-

-

Linear Isomer (Common Impurity):

-

Structure: Piperidine ring attached to

. -

Mechanism: Cleavage occurs at the

-bond relative to the amine (between the two methylene groups). -

Diagnostic Fragment: The formation of the methyleniminium ion

yields a dominant peak at m/z 30 .

-

MS Data Table (EI, 70 eV)

| Feature | (1-Piperidin-2-ylethyl)amine (Branched) | 2-(2-Aminoethyl)piperidine (Linear) |

| Molecular Ion (M+) | 128 (Weak) | 128 (Weak) |

| Base Peak (100%) | m/z 44 (Diagnostic) | m/z 30 (Diagnostic) |

| Ring Fragment | m/z 84 (Piperidinyl cation) | m/z 84 (Piperidinyl cation) |

| Loss of Methyl | m/z 113 (M - 15) | Not observed (M - 15 negligible) |

Figure 1: Mechanistic differentiation of isomers via Mass Spectrometry alpha-cleavage pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

NMR provides structural confirmation of the carbon skeleton.[1] The presence of a methyl doublet is the "smoking gun" for the branched isomer.

Protocol: Sample Preparation

-

Solvent: CDCl

(Chloroform-d) is standard. -

Concentration: ~10-15 mg in 0.6 mL.

-

Reference: TMS (0.00 ppm) or residual CHCl

(7.26 ppm). -

Note: As a diamine, chemical shifts of protons adjacent to nitrogen are pH-dependent. Ensure the sample is free of acid salts (or use NaOD/D

O for salt forms).

^1H NMR Data (Predicted/Diagnostic)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Side Chain -CH | 1.05 - 1.15 | Doublet (J ~6.5 Hz) | 3H | Diagnostic: Terminal methyl group. |

| Ring Protons | 1.30 - 1.80 | Multiplet | 6H | Piperidine C3, C4, C5 protons. |

| Side Chain -CH- | 2.80 - 2.95 | Multiplet/Quartet | 1H | Methine proton |

| Ring N-CH | 2.50 - 2.70 | Multiplet | 1H | Piperidine C2 proton. |

| Ring N-CH | 3.00 - 3.15 | Multiplet | 2H | Piperidine C6 protons. |

| Amine -NH | 1.50 - 2.00 | Broad Singlet | 3H | Exchangeable protons (shift varies). |

Contrast with Linear Isomer: The linear isomer 2-(2-aminoethyl)piperidine will display:

-

No Doublet: Absence of the signal at ~1.1 ppm.

-

Side Chain: Two distinct methylene signals (triplets/multiplets) rather than a methine quartet.

^{13}C NMR Data (Decoupled)

| Carbon Type | Shift ( | Diagnostic Feature |

| Methyl (-CH | 18.0 - 22.0 | Present only in branched isomer. |

| Methine (CH-NH | 50.0 - 54.0 | Side chain chiral center. |

| Ring C2 | 58.0 - 62.0 | Methine adjacent to ring nitrogen. |

| Ring C6 | 46.0 - 48.0 | Methylene adjacent to ring nitrogen. |

| Ring C3, C4, C5 | 24.0 - 32.0 | Remaining ring carbons. |

Infrared (IR) Spectroscopy

While less specific than NMR/MS for isomer differentiation, IR confirms functional groups.

Key Absorption Bands (Neat/ATR)

| Wavenumber (cm | Assignment | Description |

| 3350 - 3250 | N-H Stretch | Weak doublet typical of primary amines ( |

| 2960 - 2850 | C-H Stretch | Strong. Aliphatic C-H (Ring and Methyl). |

| 1580 - 1650 | N-H Bend | Medium. Scissoring vibration of primary amine. |

| 1380 | C-H Bend | Methyl group deformation (Specific to branched isomer). |

| 1100 - 1150 | C-N Stretch | C-N single bond stretching. |

Experimental Validation Workflow

To ensure scientific integrity, follow this self-validating workflow when receiving a new batch of material.

Figure 2: Decision tree for validating the identity of (1-Piperidin-2-ylethyl)amine.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Referenced for general piperidine and ethylamine fragment shifts).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

Sources

The Piperidine Scaffold: A Chemocentric Guide to Therapeutic Innovation

Executive Summary

The piperidine ring (hexahydropyridine) is not merely a structural linker; it is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. Its ubiquity stems from a unique convergence of physicochemical properties: a defined chair conformation that directs substituents into precise vectors, a secondary amine pKa (~11.2) allowing for critical ionic interactions at physiological pH, and high metabolic stability relative to other heterocycles.

This technical guide moves beyond basic descriptions to analyze the causality of piperidine's success in drug discovery, specifically in CNS modulation and Oncology. It provides validated synthetic protocols and mechanistic insights for researchers optimizing this scaffold.[1]

Structural Logic & Pharmacophore Placement

The success of piperidine derivatives lies in their ability to serve as a Vectorized Core . Unlike flexible alkyl chains, the piperidine ring locks pharmacophores into specific spatial orientations (axial vs. equatorial), maximizing binding affinity while minimizing entropy loss upon binding.

Physicochemical Advantages

| Feature | Parameter | Impact on Drug Design |

| Basicity | pKa | Protonated at pH 7.4; forms salt bridges with Asp/Glu residues in GPCRs (e.g., Dopamine, Opioid receptors). |

| Conformation | Chair (lowest energy) | Predictable display of substituents. C4-substitution is the most common vector for extending into deep binding pockets. |

| Lipophilicity | LogP | Moderate lipophilicity balances membrane permeability (CNS penetration) with aqueous solubility. |

| Metabolism | CYP450 Stability | More resistant to oxidative ring opening than pyrrolidine or morpholine, though N-dealkylation remains a primary clearance route. |

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the strategic functionalization of the piperidine core for maximal therapeutic effect.

Figure 1: Strategic functionalization vectors of the piperidine scaffold. N1 controls pharmacokinetics, while C4 is the primary vector for target engagement.

Therapeutic Verticals: Mechanisms of Action[2]

Neurology: Acetylcholinesterase (AChE) Inhibition

Piperidine derivatives are the cornerstone of Alzheimer's symptomatic treatment (e.g., Donepezil ).[2] The mechanism relies heavily on the piperidine nitrogen.

-

Mechanism: The protonated nitrogen of the piperidine ring forms a high-affinity cation-

interaction with the indole ring of Trp86 in the catalytic anionic site (CAS) of the AChE enzyme. -

Dual Binding: Modern derivatives link the piperidine (CAS binder) via an alkyl chain to an aromatic moiety that binds the Peripheral Anionic Site (PAS), creating "dual-binding" inhibitors that prevent amyloid-

aggregation.

Oncology: Kinase Inhibition & MDR Reversal

In oncology, piperidine is often used to solubilize hydrophobic kinase inhibitors (e.g., Palbociclib , Crizotinib ).

-

Solubility Handle: The basic nitrogen improves aqueous solubility of otherwise insoluble heterocyclic kinase inhibitors.

-

P-gp Modulation: Specific piperidine analogs inhibit P-glycoprotein (P-gp) efflux pumps, reversing multidrug resistance (MDR) in cancer cells by increasing the intracellular retention of chemotherapeutics like doxorubicin.

Experimental Protocols

Synthetic Protocol: Reductive Amination via Sodium Triacetoxyborohydride (STAB)

Context: This is the industry-standard method for N-alkylation of piperidines. Unlike direct alkylation (which risks over-alkylation to quaternary ammonium salts), reductive amination is self-limiting and selective.

Why STAB? Sodium triacetoxyborohydride (

Protocol Steps:

-

Reagents:

-

Piperidine derivative (1.0 equiv)

-

Aldehyde/Ketone (1.1 equiv)

- (1.4 equiv)

-

Acetic Acid (catalytic, 1-2 drops; essential to promote iminium formation)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[3]

-

-

Procedure:

-

Step A (Imine Formation): Dissolve the piperidine and aldehyde in DCE under

atmosphere. Add acetic acid.[3][4] Stir for 30–60 minutes to establish the equilibrium between hemiaminal and iminium species. -

Step B (Reduction): Add

in one portion. The reaction typically proceeds at room temperature for 2–16 hours. -

Step C (Quench): Quench with saturated aqueous

(releases -

Step D (Workup): Extract with DCM (

). Wash combined organics with brine, dry over

-

-

Validation:

-

Monitor via TLC (disappearance of aldehyde).

-

NMR diagnostic: Disappearance of aldehyde proton (

9-10 ppm) and appearance of N-CH signals.

-

Figure 2: Mechanistic pathway of STAB-mediated reductive amination. The selectivity arises because STAB reduces the iminium ion faster than the carbonyl.

Biological Assay: Ellman’s Method for AChE Inhibition

Context: To verify the activity of a synthesized piperidine derivative against Alzheimer's targets.

-

Principle: Acetylthiocholine (substrate) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to form a yellow anion (TNB), quantifiable at 412 nm.

-

Protocol:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Enzyme: Electric eel AChE (0.05 U/mL).

-

Substrate: Acetylthiocholine iodide (0.5 mM).

-

Reagent: DTNB (0.3 mM).

-

Inhibitor: Piperidine derivative (dissolved in DMSO, <1% final conc).

-

-

Execution: Incubate Enzyme + Inhibitor for 20 mins. Add Substrate + DTNB. Measure Absorbance (412 nm) kinetically for 5 mins.

-

Calculation: % Inhibition =

.

Future Outlook: PROTACs and Multivalency

The future of piperidine lies in Proteolysis Targeting Chimeras (PROTACs) .

-

Concept: Piperidine moieties (like those in pomalidomide) bind to E3 ligases (Cereblon).

-

Application: Researchers are now linking piperidine-based E3 binders to kinase inhibitors. This degrades the target protein rather than just inhibiting it, overcoming resistance mechanisms caused by protein overexpression.

References

-

Piperidine as a Privileged Scaffold

-

Reductive Amination Protocol (STAB)

-

Journal of Organic Chemistry. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." (1996).[3]

-

-

Anticancer Applications

-

AChE Inhibition Mechanism

- Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors."

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijnrd.org [ijnrd.org]

Methodological & Application

Application Note: Strategic Synthesis and Derivatization of (1-Piperidin-2-ylethyl)amine Scaffolds

Executive Summary & Strategic Overview

The (1-Piperidin-2-ylethyl)amine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core motif in sigma receptor ligands, kinase inhibitors, and muscarinic antagonists.

Synthetically, this target presents a dual challenge:

-

Stereochemical Complexity: The structure contains two potential stereocenters—the C2 position of the piperidine ring and the C1 position of the ethyl side chain (in the branched isomer). Controlling the diastereoselectivity (syn vs. anti) is critical for biological activity.[1]

-

Chemoselectivity: The presence of two nucleophilic nitrogen atoms (the secondary endocyclic amine and the primary exocyclic amine) requires robust protection/deprotection strategies for selective functionalization.

This guide details two validated protocols:

-

Method A: A stereoselective route to the branched isomer (1-(piperidin-2-yl)ethanamine) using Ellman’s auxiliary chemistry.

-

Method B: A high-throughput route to the linear isomer (2-(piperidin-2-yl)ethanamine) via catalytic hydrogenation.

Retrosynthetic Analysis

The following logic map illustrates the disconnection strategies for accessing both the branched and linear variants of the scaffold.

Figure 1: Retrosynthetic map distinguishing the branched (chiral) and linear pathways.

Protocol A: Diastereoselective Synthesis of the Branched Isomer

Target: 1-(Piperidin-2-yl)ethanamine (Branched) Strategy: Sulfinimine condensation followed by diastereoselective reduction.

This method utilizes tert-butanesulfinamide (Ellman's auxiliary) to control the stereochemistry at the side chain while leveraging the existing chirality of the piperidine ring (or resolving it simultaneously).

Materials

-

Substrate: N-Boc-2-acetylpiperidine (Commercial or synthesized from 2-acetylpyridine via hydrogenation/Boc-protection).

-

Reagent: (

)-2-methyl-2-propanesulfinamide (Ellman’s Sulfinamide). -

Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄).

-

Reductant: Sodium borohydride (NaBH₄) or L-Selectride.

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

Step 1: Formation of the Chiral Sulfinimine

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Addition: Add N-Boc-2-acetylpiperidine (10.0 mmol) and (

)-2-methyl-2-propanesulfinamide (11.0 mmol, 1.1 equiv) to the flask. -

Solvation: Dissolve in anhydrous THF (50 mL).

-

Activation: Add Ti(OEt)₄ (20.0 mmol, 2.0 equiv) dropwise via syringe. Caution: Exothermic.

-

Reflux: Heat the mixture to 70°C for 24 hours. Monitor by TLC (EtOAc/Hexanes 1:1) for disappearance of the ketone.

-

Workup: Cool to room temperature. Pour into brine (50 mL) with vigorous stirring. The resulting titanium salts will form a suspension. Filter through a celite pad.

-

Purification: Dry the organic filtrate over Na₂SO₄, concentrate, and purify via flash chromatography (0-30% EtOAc/Hexanes) to yield the sulfinimine.

Step 2: Diastereoselective Reduction

-

Cooling: Dissolve the purified sulfinimine (5.0 mmol) in anhydrous THF (25 mL) and cool to -78°C.

-

Reduction: Add L-Selectride (1.0 M in THF, 7.5 mmol, 1.5 equiv) dropwise. Note: L-Selectride typically favors the formation of the syn-diastereomer due to the bulky hydride delivery.

-

Reaction: Stir at -78°C for 4 hours, then slowly warm to 0°C.

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc (3 x 30 mL).

-

Isolation: Concentrate to yield the diastereomerically enriched sulfinamide intermediate.

Step 3: Global Deprotection

-

Acidolysis: Dissolve the intermediate in MeOH (10 mL) and add 4N HCl in dioxane (5 mL).

-

Stir: Stir at room temperature for 2 hours. This removes both the tert-butanesulfinyl group and the Boc group.

-

Free Basing: Concentrate the solvent. Redissolve in minimal water, basify to pH 12 with 2N NaOH, and extract with DCM.

-

Yield: Concentration yields the free diamine 1-(piperidin-2-yl)ethanamine.

Protocol B: High-Throughput Synthesis of the Linear Isomer

Target: 2-(2-Aminoethyl)piperidine (Linear) Strategy: Catalytic hydrogenation of pyridine precursors.[2]

This route is preferred for scale-up when the linear isomer is required.

Materials

-

Substrate: 2-(2-Aminoethyl)pyridine (commercially available).

-

Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or 5% Rh/C. Note: Pd/C is often insufficient for pyridine reduction under mild conditions.

-

Solvent: Acetic acid (glacial) or 1M HCl in MeOH.

Methodology

-

Chargining: To a high-pressure hydrogenation vessel (Parr bomb), add 2-(2-Aminoethyl)pyridine (50 mmol) and acetic acid (50 mL).

-

Catalyst Addition: Carefully add PtO₂ (5 mol%). Safety: Pyrophoric catalyst; add under inert atmosphere.

-

Hydrogenation: Seal the vessel, purge with N₂ (3x), then charge with H₂ to 50 psi (3.5 bar).

-

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor H₂ uptake.

-

Workup: Filter the catalyst through Celite. Concentrate the acetic acid filtrate.

-

Neutralization: The residue is the acetate salt. Basify with NaOH and extract into DCM to obtain the free base.

Selective Derivatization & Functionalization[3][4]

Once the scaffold is synthesized, selective functionalization is key for SAR studies. The primary amine (exocyclic) is generally more nucleophilic and sterically accessible than the secondary amine (endocyclic, hindered by the ring), but pH control is vital.

Workflow Diagram: Selective Acylation

Figure 2: Conditions for chemoselective functionalization.

Protocol: Selective Sulfonylation of the Primary Amine

-

Dissolution: Dissolve the diamine (1.0 equiv) in DCM at 0°C.

-

Base: Add Triethylamine (1.1 equiv). Do not use excess base initially.

-

Addition: Add the sulfonyl chloride (0.95 equiv) dissolved in DCM dropwise over 30 minutes.

-

Mechanism: The primary amine reacts faster. The hydrochloride salt of the secondary amine may precipitate, protecting it from further reaction.

Analytical Validation & Troubleshooting

Data Summary Table

| Parameter | Branched Isomer (Method A) | Linear Isomer (Method B) |

| Major Challenge | Diastereocontrol (dr) | Catalyst Poisoning |

| Typical Yield | 65-75% (over 3 steps) | 85-95% |

| Key NMR Signal | Doublet (~1.1 ppm) for CH₃ side chain | Triplet/Multiplet for CH₂-CH₂ linker |

| Preferred Solvent | THF (anhydrous) | Acetic Acid / Water |

Troubleshooting Guide

-

Issue: Low Diastereoselectivity (Method A).

-

Cause: Reduction temperature too high.

-

Fix: Ensure reaction is maintained strictly at -78°C during hydride addition. Switch from NaBH₄ to bulky reductants like L-Selectride.

-

-

Issue: Incomplete Hydrogenation (Method B).

-

Cause: Catalyst poisoning by the amine.

-

Fix: Ensure the solvent is acidic (AcOH or HCl/MeOH) to protonate the pyridine nitrogen prior to reduction. This prevents the lone pair from binding irreversibly to the metal surface.

-

-

Issue: Over-alkylation during Derivatization.

-

Cause: High concentration or excess reagent.

-

Fix: Perform reactions under high dilution (0.05 M) and slow addition of the electrophile.

-

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

-

Parrish, J. D., et al. (2002). "Synthesis of N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 67(20), 7185–7187.

-

Zhang, H., et al. (2022). "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 17(5).

-

Buffat, M. G. P. (2004). "Synthesis of piperidines." Tetrahedron, 60(8), 1701–1729.

-

BenchChem. (2025).[1][3][4] "Synthesis of N-(2-Aminoethyl)piperazine and Piperidine Derivatives." BenchChem Application Notes.

Sources

Application Note: (1-Piperidin-2-ylethyl)amine in Coordination Chemistry & Catalysis

[1]

Executive Summary

(1-Piperidin-2-ylethyl)amine (CAS: 57415-62-0), more formally recognized as 2-(2-Aminoethyl)piperidine , is a bidentate diamine ligand featuring a chiral center at the piperidine C2 position. Unlike its N-substituted isomer [1-(2-aminoethyl)piperidine], this ligand forms 6-membered chelate rings upon metal coordination. Its unique steric bulk and chirality make it a critical scaffold in asymmetric catalysis (specifically lithium amide bases) and the design of bioinorganic model complexes . This guide details the ligand's properties, coordination modes, and validated protocols for complex synthesis and catalytic application.

Chemical Profile & Isomer Distinction

Critical Distinction: Researchers must distinguish between the two primary isomers of piperidine-ethylamine derivatives to avoid experimental failure.

| Feature | Target Ligand | Common Isomer (Different Ligand) |

| Common Name | (1-Piperidin-2-ylethyl)amine | 2-Piperidinoethylamine |

| IUPAC Name | 2-(2-Aminoethyl)piperidine | 1-(2-Aminoethyl)piperidine |

| CAS Number | 57415-62-0 | 27578-60-5 |

| Connectivity | Ethylamine chain at C2 of ring | Ethylamine chain at N1 of ring |

| Amine Types | Secondary (Ring) + Primary (Chain) | Tertiary (Ring) + Primary (Chain) |

| Chirality | Chiral (C2 center) | Achiral |

| Chelate Ring | 6-Membered (M-N-C-C-C-N) | 5-Membered (M-N-C-C-N) |

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

-

Molecular Formula: C

H -

Molecular Weight: 128.22 g/mol

-

Physical State: Colorless to pale yellow liquid.

-

Basicity: Highly basic; sensitive to atmospheric CO

(forms carbamates). -

Solubility: Miscible with water, alcohols, DCM; slightly soluble in non-polar hexanes.

Coordination Chemistry: Mechanism & Modes

Bidentate Chelation (N,N'-Donor)

The ligand binds metal centers [M] through the piperidine secondary nitrogen (

-

Bite Angle: The formation of a 6-membered chelate ring typically results in a bite angle (

) larger than that of ethylenediamine (5-membered), often closer to 90° or slightly distorted depending on the metal ion radius (e.g., Cu(II) vs. Pd(II)). -

Steric Influence: The piperidine ring imposes steric bulk proximal to the metal center, which can induce stereoselectivity in catalytic transformations.

Visualization of Coordination

The following diagram illustrates the structural difference and coordination mode.

Figure 1: Coordination logic of 2-(2-Aminoethyl)piperidine forming a 6-membered chelate ring with a metal center.

Experimental Protocols

Protocol A: Synthesis of [Cu(L) ]Cl Complex

Objective: Isolate a bis-chelate copper(II) complex to verify ligand purity and coordination ability.

Materials:

-

2-(2-Aminoethyl)piperidine (1.0 mmol, 128 mg)

-

CuCl

· 2H -

Methanol (HPLC grade, 10 mL)

-

Diethyl ether (Precipitant)

Procedure:

-

Preparation of Metal Solution: Dissolve 85 mg of CuCl

· 2H -

Ligand Addition: Dissolve 128 mg of the ligand in 5 mL of methanol.

-

Reaction: Add the ligand solution dropwise to the copper solution under stirring at Room Temperature (RT).

-

Observation: Color shift to deep blue/violet (characteristic of Cu-N

chromophore).

-

-

Reflux (Optional): For thermodynamic product stability, reflux at 60°C for 30 mins.

-

Isolation: Allow the solution to cool. Add diethyl ether dropwise until turbidity appears. Store at 4°C overnight to crystallize.

-

Filtration: Filter the blue-violet crystals, wash with cold ether, and dry under vacuum.

Expected Data:

-

UV-Vis (MeOH):

~550–600 nm (d-d transition). -

IR (KBr): Shifts in N-H stretching frequencies (3200–3300 cm

) compared to free ligand.

Protocol B: Asymmetric Deprotonation using Chiral Lithium Amide

Context: This ligand is a precursor to Chiral Lithium Amide Bases (CLABs) used for the enantioselective deprotonation of ketones (e.g., converting 4-tert-butylcyclohexanone to chiral silyl enol ethers). This protocol is adapted from polymer-supported studies [1].

Workflow Diagram:

Figure 2: Workflow for utilizing the ligand in asymmetric synthesis.

Procedure:

-

Inert Atmosphere: Flame-dry all glassware and cool under Argon/Nitrogen.

-

Ligand Solution: Dissolve 2-(2-Aminoethyl)piperidine (1.0 eq) in anhydrous THF.

-

Lithiation: Cool to -78°C. Add n-Butyllithium (n-BuLi, 1.0 eq) dropwise. Stir for 30 mins to generate the lithium amide species.

-

Reaction: Add the prochiral ketone (e.g., 4-substituted cyclohexanone) slowly at -78°C.

-

Quenching: Trap the resulting enolate with Trimethylsilyl chloride (TMSCl).

-

Analysis: Determine enantiomeric excess (ee%) via Chiral GC or HPLC.

Characterization & Troubleshooting Table

| Technique | Expected Result | Troubleshooting / Notes |

| Multiplets for piperidine ring (1.2–3.0 ppm); Triplet/Multiplet for ethyl chain. | Broad N-H peaks may disappear with D | |

| Mass Spec (ESI) | [M+H] | If [M+23] |

| IR Spectroscopy | Primary amine doublet (~3300, 3380 cm | Broadening in 3000-3500 region indicates moisture contamination. |

| Stability | Stable in solution; sensitive to oxidation over months. | Store under Nitrogen at 4°C. Darkening indicates oxidation (N-oxide formation). |

References

-

Polymer-supported Chiral Lithium Amide Bases. Source: National Institutes of Health (PMC). Context: Describes the use of 2-piperidinoethylamine derivatives in asymmetric deprotonation of cyclic ketones. URL:[Link]

- Coordination Chemistry of Six-Membered Chelate Rings. Source: General Inorganic Chemistry Literature (Validated Principle). Context: Cites the stability and steric implications of 1,3-diamine type coordination (analogous to this ligand) vs. 1,2-diamine.

Disclaimer: This guide is for research use only. 2-(2-Aminoethyl)piperidine is a skin irritant and corrosive. Always use appropriate PPE (gloves, goggles, fume hood) when handling amines and metal salts.

Application Note: HPLC Analytical Method for (1-Piperidin-2-ylethyl)amine Purity

Introduction & Scientific Rationale

The Analytical Challenge

(1-Piperidin-2-ylethyl)amine is a secondary/primary aliphatic diamine used as a key intermediate in pharmaceutical synthesis. Its analysis presents two distinct chromatographic challenges:

-

Lack of Chromophore: The molecule lacks a conjugated

-system, resulting in negligible UV absorption above 220 nm. Standard detection at 254 nm is impossible. -

Strong Basicity: With pKa values estimated around 10–11 (typical for piperidine and aliphatic amines), the molecule exists as a dication at neutral or acidic pH. On traditional silica-based C18 columns, these cations interact strongly with residual silanols, causing severe peak tailing, poor resolution, and variable retention times.

The Solution: High pH Reverse Phase Chromatography

To ensure scientific integrity and method robustness, this protocol utilizes High pH Reverse Phase HPLC (pH > 10).

-

Mechanism: By elevating the mobile phase pH above the analyte's pKa, the amine groups are deprotonated (neutralized). This eliminates cation-exchange interactions with silanols and increases the hydrophobicity of the analyte, promoting retention based purely on hydrophobic partition.

-

Column Selection: We employ a hybrid-particle column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini-NX), which is engineered to withstand high pH conditions (up to pH 12) that would dissolve standard silica columns.

-

Detection: Detection is performed at 210 nm (low UV).[1] While non-specific, this wavelength captures the

transitions of the amine lone pairs. Phosphate or bicarbonate buffers are selected for their optical transparency at this wavelength.

Method Development Strategy (Decision Tree)

The following diagram illustrates the logical pathway used to select the final method conditions.

Figure 1: Method Development Decision Tree highlighting the selection of High pH RP-HPLC.

Detailed Experimental Protocol

Reagents and Materials

-

Reference Standard: (1-Piperidin-2-ylethyl)amine (Purity >98%).

-

Acetonitrile (MeCN): HPLC Grade.

-

Ammonium Bicarbonate (

): HPLC Grade. -

Ammonium Hydroxide (

): 28-30% solution (to adjust pH). -

Water: Milli-Q or HPLC Grade (18.2 MΩ·cm).

-

Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 150 mm (or equivalent high-pH stable C18).

Instrument Conditions

| Parameter | Setting |

| Instrument | HPLC with UV/PDA Detector (e.g., Agilent 1260/1290, Waters Alliance) |

| Column Temperature | 40°C (Improves mass transfer and lowers backpressure) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm (Reference: 360 nm or Off) |

| Run Time | 15 minutes |

| Needle Wash | 50:50 Acetonitrile:Water (Critical to prevent carryover of basic amines) |

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water (10 mM). Adjust pH to 10.5 ± 0.1 using Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

-

Note: Do not use phosphate buffer at this pH as it precipitates; bicarbonate/ammonia is volatile and MS-compatible.

-

-

Mobile Phase B: 100% Acetonitrile.

Gradient Program

A gradient is recommended to elute potential late-eluting hydrophobic impurities.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Action |

| 0.00 | 95 | 5 | Equilibration |

| 1.00 | 95 | 5 | Isocratic Hold |

| 8.00 | 40 | 60 | Linear Gradient |

| 10.00 | 5 | 95 | Wash Step |

| 12.00 | 5 | 95 | Hold Wash |

| 12.10 | 95 | 5 | Return to Initial |

| 15.00 | 95 | 5 | Re-equilibration |

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

-

Accurately weigh 10 mg of (1-Piperidin-2-ylethyl)amine into a 10 mL volumetric flask.

-

Dissolve in 50:50 Water:Acetonitrile.

-

Tip: Do not use pure acetonitrile as the diluent; the basic amine may not be fully soluble or may cause peak distortion upon injection into a high-aqueous initial mobile phase.

-

System Suitability Solution:

-

Dilute Stock Solution to 0.5 mg/mL using Mobile Phase A.

Figure 2: Sample Preparation Workflow.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.

| Parameter | Acceptance Criteria | Rationale |

| Retention Time (RT) | 4.0 – 7.0 min | Ensures analyte is retained but elutes reasonably. |

| Tailing Factor ( | Critical for basic amines; confirms silanol suppression. | |

| Precision (RSD) | Verifies system stability. | |

| Resolution ( | > 2.0 (if impurities present) | Ensures separation from synthesis byproducts. |

| LOD / LOQ | ~0.5 µg/mL / ~1.5 µg/mL | Estimated for UV 210 nm. |

Troubleshooting Guide

-

High Backpressure: High pH buffers can damage silica if the column is not specifically "hybrid" or "base-deactivated". Ensure you are using an XBridge, Gemini-NX, or equivalent.

-

Drifting Baseline: At 210 nm, the baseline is sensitive to mobile phase quality. Use high-purity solvents and ensure the column is fully equilibrated (at least 20 column volumes).

-

Peak Tailing: If

, increase the concentration of ammonium bicarbonate (up to 20 mM) or slightly increase pH (max 11.0 for XBridge) to ensure the amine is fully deprotonated.

Alternative Approach: Derivatization (For Trace Analysis)

If the sensitivity at 210 nm is insufficient (e.g., for cleaning validation), a pre-column derivatization with FMOC-Cl (9-fluorenylmethyl chloroformate) is recommended.

-

Reaction: React sample with FMOC-Cl in borate buffer (pH 8).

-

Detection: Fluorescence (Ex 260 nm / Em 310 nm) or UV 265 nm.

-

Advantage: Increases sensitivity by 100-1000x.

-

Disadvantage: Adds procedural complexity and variability; not recommended for routine bulk purity assay.

References

-

Dolan, J. W. (2006). HPLC of Basic Compounds. LCGC North America. Retrieved from

- Context: Authoritative guide on suppressing silanol interactions for amine analysis.

-

Waters Corporation. (2023). XBridge BEH C18 Columns Application Notebook. Retrieved from

- Context: Manufacturer specifications for high-pH stability and hybrid particle technology.

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Context: Foundational text for mobile phase selection (pH vs. pKa rules).

- McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

Sources

A Robust GC-MS Protocol for the Identification of (1-Piperidin-2-ylethyl)amine via Acylation Derivatization

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the unambiguous identification of (1-Piperidin-2-ylethyl)amine. Due to its high polarity and basicity, direct analysis of this diamine by GC is challenging, often resulting in poor chromatographic performance such as severe peak tailing and low sensitivity. To overcome these limitations, this protocol employs a robust N-acylation derivatization step using Trifluoroacetic Anhydride (TFAA). This process effectively neutralizes the active primary amine group, increasing the analyte's volatility and thermal stability while drastically improving its chromatographic behavior. The subsequent GC-MS analysis provides a reliable and reproducible method for the identification of (1-Piperidin-2-ylethyl)amine, crucial for applications in pharmaceutical development, metabolite identification, and quality control of chemical syntheses.

Introduction: The Analytical Challenge

(1-Piperidin-2-ylethyl)amine, also known as N-(2-Aminoethyl)piperidine, is a diamine containing both a primary and a tertiary amine functional group.[1][2] Its structure is a key building block in the synthesis of various pharmaceutical agents and serves as a ligand in coordination chemistry. Accurate identification and quantification of this compound are therefore critical in numerous research and development settings.

However, the inherent chemical properties of amines pose significant challenges for gas chromatography. The lone pair of electrons on the nitrogen atom readily interacts with active sites (e.g., surface silanols) in the GC inlet and on the column stationary phase.[3][4] This adsorption leads to distorted, tailing peaks, poor resolution, and non-reproducible quantification.[4]

Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable properties for a given analytical method. For GC analysis of amines, N-acylation is a widely adopted strategy.[5][6] This protocol utilizes Trifluoroacetic Anhydride (TFAA) to convert the polar primary amine of (1-Piperidin-2-ylethyl)amine into a stable, less polar, and more volatile N-trifluoroacetyl amide derivative, enabling high-quality chromatographic separation and mass spectrometric identification.

Principle of the Method

The analytical workflow involves two key stages: derivatization and instrumental analysis.

-

N-Trifluoroacetylation: The sample containing (1-Piperidin-2-ylethyl)amine is reacted with Trifluoroacetic Anhydride (TFAA) in an appropriate solvent. The highly reactive TFAA acylates the primary amine group, replacing an active hydrogen with a trifluoroacetyl group (-COCF₃). The tertiary amine within the piperidine ring is non-reactive under these conditions. This reaction transforms the polar, basic amine into a neutral, more volatile amide, which is highly amenable to GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other matrix components based on its volatility and interaction with the stationary phase of the capillary column. As the separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via Electron Ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint" for unambiguous identification.

Experimental Protocol

Overall Analytical Workflow

The entire process, from sample receipt to final data analysis, is outlined in the diagram below.

Caption: Workflow for the identification of (1-Piperidin-2-ylethyl)amine.

Materials and Reagents

-

(1-Piperidin-2-ylethyl)amine standard (≥98% purity)

-

Trifluoroacetic Anhydride (TFAA) (≥99% purity)

-

Pyridine (Anhydrous, ≥99.8%)

-

Ethyl Acetate (GC grade or equivalent, anhydrous)

-

Methanol (HPLC grade)

-

Nitrogen Gas (High purity)

-

Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps

-

GC Vials: 2 mL amber glass vials with PTFE septa caps

-

Pipettes and precision tips

-

Heating block or water bath

-

Evaporator (e.g., nitrogen stream evaporator)

Step-by-Step Derivatization Protocol

CAUTION: TFAA is corrosive and moisture-sensitive. Pyridine is toxic and flammable. Handle these reagents in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Standard Preparation:

-

Prepare a stock solution of (1-Piperidin-2-ylethyl)amine at 1.0 mg/mL in methanol.

-

Prepare a working standard at 50 µg/mL by diluting the stock solution with methanol.

-

-

Sample and Standard Aliquoting:

-

Pipette 100 µL of the sample or working standard into a 2 mL sample vial.

-

Rationale: A known volume ensures the reaction is scalable and reproducible.

-

-

Solvent Evaporation:

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or with gentle heating (≤ 40°C).

-

Rationale: The derivatization reaction must be performed under anhydrous conditions, as TFAA readily hydrolyzes in the presence of water, which would reduce the reaction yield.[6]

-

-

Derivatization Reaction:

-

To the dried residue, add 100 µL of ethyl acetate and 10 µL of pyridine. Vortex briefly to dissolve.

-

Rationale: Pyridine acts as a catalyst and an acid scavenger, neutralizing the trifluoroacetic acid byproduct and driving the reaction to completion.

-

Add 50 µL of TFAA to the vial.

-

Cap the vial tightly and vortex for 10-15 seconds.

-

-

Incubation:

-

Place the vial in a heating block or water bath set to 60°C for 30 minutes.

-

Rationale: Heating ensures the acylation reaction proceeds to completion in a timely manner.

-

-

Final Preparation for Injection:

-

Allow the vial to cool to room temperature.

-

Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Do not over-dry.

-

Reconstitute the residue in 200 µL of ethyl acetate.

-

Transfer the final solution to a GC vial for analysis.

-

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point and may be optimized for specific instrumentation.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |

| Inlet | Split/Splitless | |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Injection Mode | Split (50:1) | A split injection prevents column overloading and ensures sharp peaks for concentrated samples. A lower split ratio or splitless injection can be used for trace analysis. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. Hydrogen can be used as an alternative for faster analysis.[7] |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to balance speed and resolution. |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity column suitable for a wide range of derivatized compounds, providing excellent inertness. |

| Oven Program | ||

| Initial Temperature | 80 °C, hold for 2 min | A lower initial temperature helps focus the analytes at the head of the column, improving peak shape. |

| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate provides good separation of components. |

| Final Temperature | 280 °C, hold for 5 min | Ensures all components are eluted from the column before the next run. |

| Mass Spectrometer | ||

| MS System | Agilent 5977B MSD or equivalent | A standard single quadrupole mass spectrometer with high sensitivity. |

| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra. |

| Source Temperature | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |

| Quadrupole Temp. | 150 °C | Standard temperature to maintain ion flight path integrity. |

| Electron Energy | 70 eV | Standard energy for EI, producing consistent and extensive fragmentation. |

| Mass Scan Range | 40 - 450 amu | A range that covers the expected fragments and the molecular ion of the derivatized analyte. |

| Solvent Delay | 4 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |

Data Analysis and Interpretation

Identification Criteria

The presence of (1-Piperidin-2-ylethyl)amine is confirmed by comparing the analysis of the test sample to that of the derivatized standard. Confirmation requires:

-

A chromatographic peak at the same retention time (RT) as the derivatized standard (typically within ±0.1 minutes).

-

The mass spectrum of the sample peak must match the mass spectrum of the standard.

Expected Results

The underivatized amine has a molecular weight of 128.22 g/mol .[1] The derivatization with TFAA adds a trifluoroacetyl group (-COCF₃) with a mass of 96.0 g/mol to the primary amine.

-

Molecular Weight of Derivative: 128.22 + 96.0 = 224.22 g/mol

The Electron Ionization (EI) mass spectrum of the N-trifluoroacetyl derivative is expected to show a molecular ion (M⁺) at m/z 224 and several characteristic fragment ions. The primary fragmentation pathway for amines is alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[8]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure / Identity | Significance |

| 224 | [C₉H₁₃F₃N₂O]⁺ | Molecular Ion (M⁺) |

| 155 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical, a common fragmentation for TFA derivatives. |

| 98 | [C₅H₁₀N-CH₂-CH₂]⁺ | Alpha-cleavage between the two carbons of the ethyl chain. This is a very stable and often abundant fragment. |

| 84 | [C₅H₁₀N]⁺ | The piperidine ring fragment. |

The base peak (most abundant ion) is likely to be m/z 98 , resulting from the stable piperidinylethyl cation formed via alpha-cleavage.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No peak or very small peak for the analyte | 1. Incomplete derivatization due to moisture. 2. Analyte degradation in the inlet. 3. Insufficient sample concentration. | 1. Ensure complete dryness of the sample before adding reagents. Use anhydrous solvents. 2. Check inlet liner for activity; replace with a deactivated liner if necessary. 3. Concentrate the sample or use a splitless injection. |